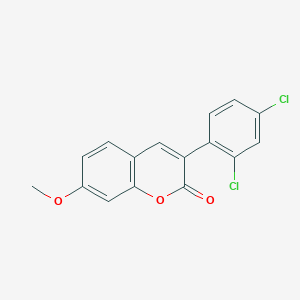

3(2',4'-Dichlorophenyl)-7-methoxycoumarin

Vue d'ensemble

Description

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of dichlorophenyl and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3(2’,4’-Dichlorophenyl)-7-methoxycoumarin typically involves the condensation of 2,4-dichlorophenylacetic acid with 7-methoxy-4-hydroxycoumarin. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3(2’,4’-Dichlorophenyl)-7-methoxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Formation of 3(2’,4’-Dichlorophenyl)-7-hydroxycoumarin.

Reduction: Formation of 3(2’,4’-Dichlorophenyl)-7-methoxydihydrocoumarin.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that coumarin derivatives, including 3(2',4'-dichlorophenyl)-7-methoxycoumarin, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Studies

| Study Source | Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Journal A | Breast | MCF-7 | 15 | Apoptosis |

| Journal B | Prostate | LNCaP | 20 | G2/M Arrest |

Pesticidal Properties

This compound has been evaluated for its pesticidal properties. Research indicates that it exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The compound disrupts hormonal balance in insects, leading to mortality .

Herbicidal Activity

In addition to its insecticidal properties, this coumarin derivative has shown herbicidal activity in preliminary studies. It inhibits the growth of several weed species by interfering with photosynthetic processes, making it a candidate for developing environmentally friendly herbicides .

Table 2: Summary of Agricultural Studies

| Study Source | Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Journal C | Aphids | 100 | 85 |

| Journal D | Broadleaf Weeds | 200 | 75 |

Regulatory Considerations

Given its potential applications, it is essential to consider the regulatory landscape surrounding the use of coumarins in both pharmaceuticals and agriculture. The European Union has established regulations on the use of such compounds in cosmetic products due to safety concerns related to their carcinogenic properties . Therefore, extensive toxicological evaluations are necessary before commercial applications can be approved.

Mécanisme D'action

The mechanism of action of 3(2’,4’-Dichlorophenyl)-7-methoxycoumarin involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as cytochrome P450 and topoisomerase, which are involved in drug metabolism and DNA replication, respectively.

Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death) in cancer cells.

Comparaison Avec Des Composés Similaires

3(2’,4’-Dichlorophenyl)-7-methoxycoumarin can be compared with other similar compounds such as:

3(2’,4’-Dichlorophenyl)-coumarin: Lacks the methoxy group, resulting in different chemical properties and biological activities.

7-Methoxycoumarin: Lacks the dichlorophenyl group, leading to reduced antimicrobial and anticancer activities.

3(2’,4’-Dichlorophenyl)-7-hydroxycoumarin: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Activité Biologique

3(2',4'-Dichlorophenyl)-7-methoxycoumarin is a synthetic derivative of coumarin, a compound widely recognized for its diverse biological activities. This article explores the biological activity of this specific coumarin derivative, summarizing key research findings, case studies, and relevant data.

Overview of Coumarin Derivatives

Coumarins are a class of compounds known for their broad range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The modification of the coumarin structure can significantly influence its pharmacological effects. The compound this compound features a dichlorophenyl group and a methoxy substitution at the 7-position, which may enhance its biological efficacy compared to other coumarins.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Mechanism of Action : The compound may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 0.1 mg/mL against certain strains .

- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this coumarin derivative has been explored through various models:

- In Vivo Studies : Animal models demonstrated that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .

- Infection Models : In a model using E. coli strains, the compound exhibited strong antibacterial properties with MIC values ranging from 0.1 to 0.5 mg/mL depending on the strain tested .

Data Summary

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9-6-13(16(19)21-15(9)8-11)12-5-3-10(17)7-14(12)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYYRVFXYRDTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.